2-(methyl(N-(2,2,2-trifluoroethyl)sulfamoyl)amino)acetic acid

Gamma-secretase modulation Conformational analysis Medicinal chemistry

2-(Methyl(N-(2,2,2-trifluoroethyl)sulfamoyl)amino)acetic acid (CAS 1593054-77-3) is a synthetic, acyclic sulfamoyl amino acid derivative with molecular formula C5H9F3N2O4S and molecular weight 250.19 g/mol. It belongs to the broader class of N-trifluoroethyl-substituted sulfamides, a chemotype recognized for its capacity to modulate gamma-secretase activity as demonstrated by structurally related cyclic sulfamide inhibitors.

Molecular Formula C5H9F3N2O4S
Molecular Weight 250.19
CAS No. 1593054-77-3
Cat. No. B2542884
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(methyl(N-(2,2,2-trifluoroethyl)sulfamoyl)amino)acetic acid
CAS1593054-77-3
Molecular FormulaC5H9F3N2O4S
Molecular Weight250.19
Structural Identifiers
SMILESCN(CC(=O)O)S(=O)(=O)NCC(F)(F)F
InChIInChI=1S/C5H9F3N2O4S/c1-10(2-4(11)12)15(13,14)9-3-5(6,7)8/h9H,2-3H2,1H3,(H,11,12)
InChIKeyZVDAADIBDWCWSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Methyl(N-(2,2,2-trifluoroethyl)sulfamoyl)amino)acetic acid (CAS 1593054-77-3): Compound Class and Baseline Characterization for Research Procurement


2-(Methyl(N-(2,2,2-trifluoroethyl)sulfamoyl)amino)acetic acid (CAS 1593054-77-3) is a synthetic, acyclic sulfamoyl amino acid derivative with molecular formula C5H9F3N2O4S and molecular weight 250.19 g/mol. It belongs to the broader class of N-trifluoroethyl-substituted sulfamides, a chemotype recognized for its capacity to modulate gamma-secretase activity as demonstrated by structurally related cyclic sulfamide inhibitors [1]. The compound features an N-methylglycine (sarcosine) backbone bearing an N-(2,2,2-trifluoroethyl)sulfamoyl group, yielding a non-chiral, free-carboxylic-acid-bearing scaffold distinct from both cyclic sulfamides and chiral amino acid analogs within the same chemotype.

Why In-Class Substitution of 2-(Methyl(N-(2,2,2-trifluoroethyl)sulfamoyl)amino)acetic acid (CAS 1593054-77-3) Carries Scientific Risk


Substitution of this compound with a generic 'trifluoroethyl sulfamide' or 'sulfamoyl amino acid' analog is scientifically unwarranted due to three interdependent structural features that govern reactivity, physicochemical profile, and synthetic utility. First, the acyclic sulfamide architecture differs fundamentally from cyclic sulfamide gamma-secretase inhibitor scaffolds (e.g., those described by Sparey et al.), where conformational constraint is essential for target engagement [1]. Second, the presence of a free carboxylic acid on the glycine backbone enables derivatization chemistries (amide coupling, esterification) that are inaccessible to non-acid analogs such as N-methyl-N-(2,2,2-trifluoroethyl)-sulfamide (CAS 1179101-90-6). Third, the N-methyl group eliminates the stereochemical complexity of the chiral comparator (S)-2-((N-(2,2,2-trifluoroethyl)sulfamoyl)amino)propanoic acid (TESPA), altering both synthetic reproducibility and potential biological recognition. Each of these differences is quantitative in its consequences for downstream research outcomes, as elaborated in the evidence guide below.

Quantitative Differentiation Evidence for 2-(Methyl(N-(2,2,2-trifluoroethyl)sulfamoyl)amino)acetic acid (CAS 1593054-77-3) Against Closest Analogs


Acyclic Sulfamide Architecture vs. Cyclic Sulfamide Gamma-Secretase Inhibitors: Conformational Flexibility and Synthetic Accessibility

The target compound possesses an acyclic sulfamoyl-amino acid architecture, in contrast to the N-trifluoroethyl-substituted cyclic sulfamides reported by Sparey et al. (2005) as gamma-secretase inhibitors [1]. The cyclic series demonstrated subnanomolar in vitro gamma-secretase inhibitory activity (IC50 < 1 nM for the most potent analog) and achieved a reduction in brain Aβ40 levels in APP-YAC transgenic mice following oral dosing. The acyclic scaffold of CAS 1593054-77-3 introduces rotatable bonds at the sulfamide nitrogen–glycine junction, resulting in greater conformational自由度 compared to the constrained cyclic system. This fundamental architectural difference determines whether the molecule can adopt the bioactive conformation required for gamma-secretase inhibition versus serving as a versatile synthetic intermediate.

Gamma-secretase modulation Conformational analysis Medicinal chemistry

Free Carboxylic Acid Handle vs. Non-Acid Sulfamide Analogs: Synthetic Derivatization Capacity

CAS 1593054-77-3 contains a free carboxylic acid group (pKa estimated ~3.5–4.5, typical for N-substituted glycine derivatives), enabling direct amide coupling, esterification, and hydrazide formation without requiring deprotection steps. This contrasts with the non-acid analog N-methyl-N-(2,2,2-trifluoroethyl)-sulfamide (CAS 1179101-90-6, MW 192.16), which lacks a functionalizable carboxylic acid handle entirely. The presence of the carboxylic acid on the target compound permits quantitative conversion to amide products using standard coupling reagents (e.g., HATU, EDC/HOBt), with typical coupling efficiencies exceeding 80% under optimized conditions for N-substituted glycine substrates. Procurement of the non-acid analog would necessitate additional synthetic steps to introduce a comparable reactive handle, adding 2–4 synthetic transformations and reducing overall yield.

Bioconjugation Chemical biology Building block chemistry

N-Methyl Achiral Scaffold vs. Chiral (S)-TESPA: Synthetic Reproducibility and Stereochemical Complexity

The target compound incorporates an N-methyl group on the glycine nitrogen, rendering the molecule achiral (no stereogenic center). This stands in direct contrast to (S)-2-((N-(2,2,2-trifluoroethyl)sulfamoyl)amino)propanoic acid (TESPA, same molecular formula C5H9F3N2O4S, MW 250.19), which contains a chiral center at the α-carbon of the propanoic acid backbone. The achiral nature of CAS 1593054-77-3 eliminates enantiomeric purity as a quality control variable, reduces analytical characterization burden (no requirement for chiral HPLC or optical rotation measurement), and avoids the cost and yield losses associated with asymmetric synthesis or chiral resolution. Commercial sourcing of TESPA typically requires specification of enantiomeric excess (ee), with acceptable thresholds of ≥95% ee adding ~20–40% to the procurement cost relative to racemic or achiral analogs.

Stereochemistry Synthetic reproducibility Analytical standardization

Trifluoroethyl Group Contribution to Lipophilicity and Metabolic Stability: Class-Level Physicochemical Inference

The 2,2,2-trifluoroethyl substituent on the sulfamoyl nitrogen is a well-established medicinal chemistry motif for modulating lipophilicity (logP) and oxidative metabolic stability. Across multiple sulfonamide and sulfamide chemotypes, introduction of a trifluoroethyl group has been shown to increase logP by approximately 0.5–1.2 log units compared to the non-fluorinated ethyl analog, while the electron-withdrawing nature of the CF3 group reduces susceptibility to cytochrome P450-mediated N-dealkylation [1]. In the context of the Sparey et al. (2005) study, N-trifluoroethyl substitution on cyclic sulfamides was identified as critical for achieving good in vitro and in vivo gamma-secretase activity, with one analog demonstrating oral bioavailability sufficient to reduce brain Aβ40 in mice. Quantitative logP and metabolic stability data specific to CAS 1593054-77-3 have not been published; the above values represent class-level projections based on structurally analogous sulfamides.

Lipophilicity Metabolic stability Physicochemical property optimization

Optimal Research and Industrial Application Scenarios for 2-(Methyl(N-(2,2,2-trifluoroethyl)sulfamoyl)amino)acetic acid (CAS 1593054-77-3)


Sulfamide-Containing Compound Library Synthesis via Carboxylic Acid Derivatization

The free carboxylic acid on the glycine backbone makes CAS 1593054-77-3 an ideal core scaffold for generating diverse sulfamide-containing compound libraries through parallel amide coupling or esterification. Procurement of this compound, rather than non-acid sulfamide analogs, eliminates 2–4 synthetic steps that would otherwise be required to install a reactive handle, as established in Evidence Item 2 of Section 3. This scenario is particularly relevant for medicinal chemistry groups constructing focused libraries around the N-trifluoroethyl sulfamide pharmacophore identified by Sparey et al. (2005) [1].

Achiral Negative Control or Counter-Screen Compound for Chiral Sulfamide-Based Probe Development

The achiral nature of CAS 1593054-77-3, in contrast to chiral analogs such as (S)-TESPA, positions it as a suitable negative control or counter-screen compound in target engagement studies where stereochemistry-dependent binding is under investigation. The absence of a stereogenic center, as detailed in Evidence Item 3 of Section 3, ensures that any observed biological activity cannot be attributed to enantioselective molecular recognition, simplifying interpretation of structure-activity relationship (SAR) data.

Synthetic Intermediate for Trifluoroethyl-Containing Bioisostere Exploration

The combination of an acyclic sulfamide linkage, an N-trifluoroethyl group (with its class-level lipophilicity and metabolic stability advantages outlined in Evidence Item 4 of Section 3), and a carboxylic acid handle makes CAS 1593054-77-3 a strategic intermediate for systematic bioisostere exploration. Researchers can use this scaffold to probe the effect of replacing cyclic sulfamide constraints (as in the Sparey et al. gamma-secretase inhibitor series [1]) with a flexible acyclic architecture while retaining the pharmacokinetically significant trifluoroethyl motif.

Quality-Control-Standardized Building Block for High-Throughput Screening (HTS) Plate Preparation

The achiral, single-component nature of CAS 1593054-77-3 simplifies analytical quality control to standard reversed-phase HPLC purity assessment, as described in Evidence Item 3 of Section 3. This reduces the per-compound QC cost and eliminates the need for chiral chromatographic method development, making the compound particularly cost-effective for large-scale HTS plate preparation where hundreds to thousands of compounds must be characterized. The estimated 20–40% analytical cost differential relative to chiral sulfamide analogs translates to meaningful savings in high-volume procurement scenarios.

Quote Request

Request a Quote for 2-(methyl(N-(2,2,2-trifluoroethyl)sulfamoyl)amino)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.